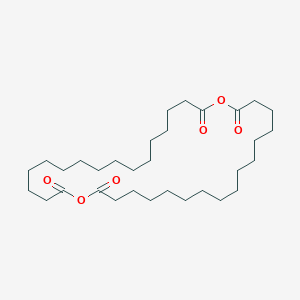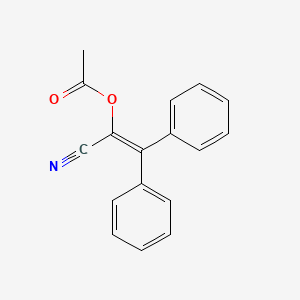
1-Cyano-2,2-diphenylethenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-2,2-diphenylethenyl acetate is an organic compound with a complex structure that includes a cyano group, two phenyl groups, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-2,2-diphenylethenyl acetate can be synthesized through several methods. One common approach involves the reaction of 1-cyano-2,2-diphenylethenyl alcohol with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired acetate ester.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-2,2-diphenylethenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
1-Cyano-2,2-diphenylethenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyano-2,2-diphenylethenyl acetate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phenyl groups provide stability and influence the compound’s reactivity. The acetate group can be hydrolyzed to release acetic acid, which may further participate in biochemical pathways.
Comparison with Similar Compounds
1-Cyano-2,2-diphenylethenyl alcohol: Similar structure but with a hydroxyl group instead of an acetate group.
2-Iodo-1,2-diphenylethenyl acetate:
2-Chloro-1,2-diphenylethenyl acetate: Contains a chlorine atom, providing different chemical properties.
Properties
CAS No. |
62115-09-7 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(1-cyano-2,2-diphenylethenyl) acetate |
InChI |
InChI=1S/C17H13NO2/c1-13(19)20-16(12-18)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,1H3 |
InChI Key |
ZZLYCHVLENWSSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


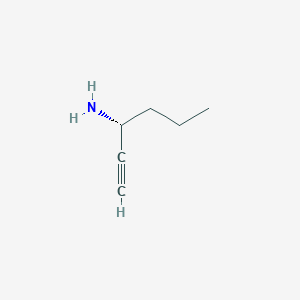
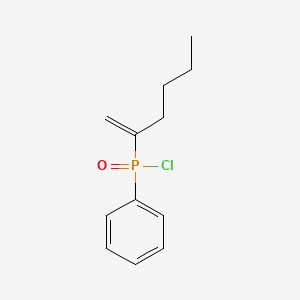
![N-[6-(2-Phenylhydrazinylidene)cyclohex-1-en-1-yl]acetamide](/img/structure/B14543339.png)
![4-[Methoxy(diphenyl)methyl]phenol](/img/structure/B14543343.png)

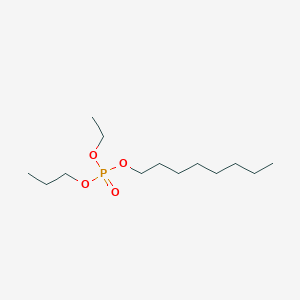
![{2-[6-(Dimethylsilylidene)cyclohexa-2,4-dien-1-yl]ethenyl}(trimethyl)silane](/img/structure/B14543352.png)
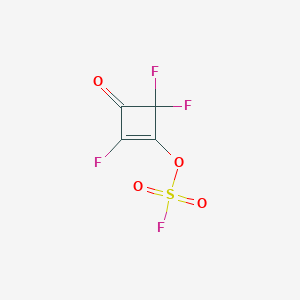
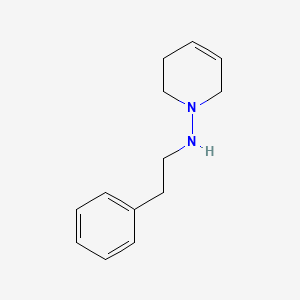
![N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-phenylalanyl-L-leucine](/img/structure/B14543372.png)
![Dimethyl [(diethylsulfamoyl)methyl]phosphonate](/img/structure/B14543373.png)
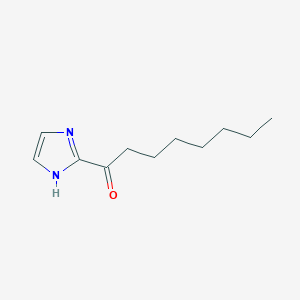
![9,9-Dibromobicyclo[6.1.0]nona-3,5-diene](/img/structure/B14543384.png)
